molecular formula C18H14BrN5O3 B2986137 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1052605-48-7

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide

Cat. No. B2986137
CAS RN: 1052605-48-7
M. Wt: 428.246
InChI Key: XZDGVDMXIMBFSD-UHFFFAOYSA-N
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Description

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H14BrN5O3 and its molecular weight is 428.246. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

The compound of interest, due to its complex structure, may have relevance in the synthesis of various pharmacologically active molecules. For instance, compounds with similar structural features, such as bromophenyl moieties and pyrrolo[3,4-d]triazole cores, have been explored for their potential anti-inflammatory, analgesic, and antibacterial activities. These compounds, through meticulous synthetic pathways, offer a framework for the development of new therapeutic agents. For example, the preparation of triazolo[1,5-c]pyrimidines has been investigated for potential antiasthma applications, utilizing similar synthetic strategies that might be applicable to our compound of interest (Medwid et al., 1990).

Antimicrobial Activity

The structural analogs of 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide have shown promising antimicrobial properties. For instance, modifications of benzoxazole derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of our compound in contributing to the development of new antibacterial agents, especially when considering the incorporation of bromine atoms which may enhance such activity (Aswathy et al., 2017).

Antimicrobial and Antifungal Evaluation

The exploration of pyrazole-imidazole-triazole hybrids has indicated that these compounds possess significant antimicrobial and antifungal activities. The synthetic approach to create these hybrids, involving click reactions and the careful selection of substituents, provides valuable insights into how our compound could be modified to enhance its biological activities. Specifically, the evaluation against various microbial strains has highlighted the importance of structural features in determining efficacy, which could guide further modifications of 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide for antimicrobial purposes (Punia et al., 2021).

properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O3/c19-11-6-8-13(9-7-11)24-17(26)15-16(18(24)27)23(22-21-15)10-14(25)20-12-4-2-1-3-5-12/h1-9,15-16H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDGVDMXIMBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide

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